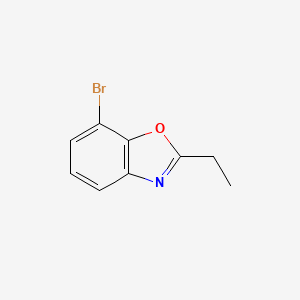

7-Bromo-2-ethylbenzoxazole

Description

7-Bromo-2-ethylbenzoxazole is a heterocyclic aromatic compound featuring a benzoxazole core substituted with a bromine atom at position 7 and an ethyl group at position 2. Benzoxazole derivatives are pivotal in medicinal chemistry and materials science due to their structural versatility and bioactivity.

Key Properties (extrapolated from analogs):

Properties

IUPAC Name |

7-bromo-2-ethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNISCIEEJVPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethylbenzoxazole typically involves the condensation of 2-aminophenol with an appropriate brominated precursor. One common method is the reaction of 2-amino-5-bromophenol with ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as copper(I) iodide can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-ethylbenzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

- Substituted benzoxazoles

- Oxidized derivatives such as carboxylic acids or aldehydes

- Reduced benzoxazoline derivatives

Scientific Research Applications

Biological Activities

7-Bromo-2-ethylbenzoxazole exhibits a range of biological activities, making it a subject of interest for pharmaceutical research. The following table summarizes its key biological properties:

Case Studies

Several case studies have illustrated the applications of this compound in different contexts:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound, against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant antibacterial activity, particularly at concentrations as low as 25 μg/mL. Molecular docking studies suggested that the mechanism of action involves inhibition of bacterial DNA gyrase, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

Research focused on the cytotoxic effects of this compound on human cancer cell lines (MCF-7 and HCT-116). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating promising potential for further development as an anticancer agent. The study emphasized the need for further in vivo investigations to assess therapeutic efficacy and safety profiles .

Case Study 3: Antioxidant Activity

An investigation into the antioxidant properties of benzoxazole derivatives found that this compound significantly scavenged free radicals in vitro. This property suggests its potential application in formulations aimed at reducing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethylbenzoxazole is primarily based on its ability to interact with biological macromolecules. The bromine atom can form halogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The ethyl group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more easily. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoxazole Derivatives

Table 1: Structural and Functional Comparison

Key Observations :

- Reactivity : Bromine at position 7 facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in analogs like 7-bromo-2-methylbenzoxazole .

- Biological Activity : Methyl and ethyl substituents in benzoxazoles are associated with antimicrobial properties. For example, ethyl bromoacetate-derived benzoxadiazoles exhibit activity against E. coli and S. aureus .

Comparison with Thiazole and Imidazole Analogs

Table 2: Heterocycle-Specific Properties

Key Observations :

- Electronic Effects : Benzothiazoles (with sulfur) exhibit higher electron-withdrawing effects compared to benzoxazoles (oxygen), influencing their reactivity in electrophilic substitutions .

- Biological Relevance : Imidazothiadiazoles, such as 2-bromo-6-phenyl derivatives, demonstrate rapid bromine substitution with secondary amines, a trait valuable in prodrug design .

Biological Activity

7-Bromo-2-ethylbenzoxazole is a derivative of benzoxazole that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenol with an appropriate bromo-substituted aromatic compound. Various eco-friendly methods have been developed to enhance yield and reduce environmental impact. For instance, some studies have utilized green catalysts such as fly ash in the synthesis process, achieving yields between 52% and 86% depending on the substrate used .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. Specifically, these compounds have shown activity against various gram-positive and gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 25 μg/mL |

| 7-Bromo-2-methylbenzoxazole | Pseudomonas aeruginosa | 50 μg/mL |

| 2-Phenylbenzoxazole | Streptococcus pyogenes | 5 μg/mL |

In a study focusing on antimicrobial properties, compounds were tested using agar diffusion methods. The results indicated that many benzoxazole derivatives inhibited bacterial growth effectively, particularly against E. coli and S. aureus . The antibacterial action is believed to be linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study:

A study investigated the effects of a series of benzoxazole derivatives on human cancer cell lines. Among them, this compound was noted for its ability to inhibit cell proliferation in bladder cancer cells (T24) and breast cancer cells (MCF-7). The compound exhibited an IC50 value indicative of significant cytotoxicity towards these cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. Variations in substitution patterns on the benzoxazole ring can significantly affect the compound's potency and selectivity.

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity | Remarks |

|---|---|---|

| Bromine at position 7 | Enhanced antimicrobial activity | Critical for interaction with target enzymes |

| Ethyl group at position 2 | Improved solubility | Affects bioavailability |

| Phenyl substitution | Increased anticancer potential | Alters binding affinity |

Studies have shown that introducing different substituents can enhance or diminish the biological activity of benzoxazoles, making it essential to explore various configurations to identify optimal candidates for drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Bromo-2-ethylbenzoxazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, refluxing with ethyl bromoacetate in DMF in the presence of K₂CO₃ for 9 hours achieves alkylation of benzoxazole derivatives, followed by recrystallization from ethanol to purify the product . Flow chemistry methods (e.g., using isobenzofuran-1(3H)-ones as intermediates) can enhance reaction efficiency and reduce toxic solvent use, though substrate availability may limit scalability . Key parameters include solvent choice (polar aprotic solvents like DMF), catalyst (e.g., K₂CO₃), and temperature control to minimize side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation, providing bond lengths (e.g., mean C–C bond length = 0.003 Å) and angles with high precision . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm bromine and ethyl group positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₈BrN₂O has a theoretical MW of 241.08 g/mol).

- Melting Point : Consistency with literature values (e.g., 72–74°C for related bromobenzoxadiazoles) .

Q. What safety and regulatory considerations apply to handling brominated benzoxazoles?

- Methodological Answer : While this compound is not listed as a Substance of Very High Concern (SVHC) under REACH, researchers must adhere to:

- Hazard Controls : Use fume hoods and PPE to avoid inhalation/contact, as brominated compounds often exhibit toxicity.

- Waste Disposal : Follow local regulations for halogenated organic waste.

- Documentation : Maintain SDS records and monitor updates in REACH Annex XIV/XVII for emerging restrictions .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can simulate interactions between brominated benzoxazoles and target proteins (e.g., microbial enzymes). Key steps:

Ligand Preparation : Optimize the 3D structure of the derivative using DFT calculations.

Protein Selection : Use crystallographic data from databases like PDB (e.g., β-lactamases for antimicrobial studies).

Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC₅₀ values to refine models .

Q. What strategies resolve contradictions in spectroscopic data for brominated benzoxazoles?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from:

- Tautomerism : Benzoxazole derivatives may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify equilibrium states.

- Impurities : Recrystallize samples multiple times and cross-validate with LC-MS to detect trace byproducts .

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts.

Q. How do substituents (e.g., bromine vs. ethyl groups) influence the electronic properties of benzoxazole cores?

- Methodological Answer : Electrochemical and spectroscopic analyses reveal:

- Bromine : Acts as an electron-withdrawing group, reducing HOMO-LUMO gaps (measured via cyclic voltammetry).

- Ethyl Group : Electron-donating effects increase nucleophilicity at the oxazole ring, facilitating further functionalization.

- Synergistic Effects : Combined substituents alter π-π stacking in crystal structures, impacting solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.